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molecular formula Co B1206103 Cobalt-60 CAS No. 10198-40-0

Cobalt-60

Cat. No. B1206103
M. Wt: 59.933816 g/mol
InChI Key: GUTLYIVDDKVIGB-OUBTZVSYSA-N
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Patent
US04623432

Procedure details

For recovery of acetic acid from such ethanol promoted cobalt catalyzed oxidation of liquid butane said patent discloses charging the liquid oxidation effluent to a light ends removal column where dissolved unreacted butane and oxygenated compounds boiling lower than acetic acid are distilled off and recycled to the oxidation. The bottoms from the column are charged to a second column for the purpose of removing metal catalyst where 60% of the charged is distilled off to leave a solution of cobalt in acetic acid (propionic acid, butyric acid and butyrolactone also present) as residue for recycle to the oxidation. Said 60% distillate is fed to a drying (third) column from which dry acetic acid is taken as a bottoms product and then subjected to distillative refining (fourth column) to meet commercial specifications for glacial acetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])[CH3:2].[Co:5].[CH3:6][CH2:7]CC>C(O)C>[Co:5].[C:1]([OH:4])(=[O:3])[CH2:2][CH3:6].[C:1]([OH:4])(=[O:3])[CH2:2][CH2:6][CH3:7].[C:1]1(=[O:4])[O:3][CH2:7][CH2:6][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Co]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removal column where
DISSOLUTION
Type
DISSOLUTION
Details
dissolved unreacted butane
CUSTOM
Type
CUSTOM
Details
oxygenated compounds
DISTILLATION
Type
DISTILLATION
Details
are distilled off
ADDITION
Type
ADDITION
Details
The bottoms from the column are charged to a second column for the purpose of removing metal catalyst where 60% of the charged
DISTILLATION
Type
DISTILLATION
Details
is distilled off

Outcomes

Product
Name
Type
product
Smiles
[Co]
Name
Type
product
Smiles
C(CC)(=O)O
Name
Type
product
Smiles
C(CCC)(=O)O
Name
Type
product
Smiles
C1(CCCO1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04623432

Procedure details

For recovery of acetic acid from such ethanol promoted cobalt catalyzed oxidation of liquid butane said patent discloses charging the liquid oxidation effluent to a light ends removal column where dissolved unreacted butane and oxygenated compounds boiling lower than acetic acid are distilled off and recycled to the oxidation. The bottoms from the column are charged to a second column for the purpose of removing metal catalyst where 60% of the charged is distilled off to leave a solution of cobalt in acetic acid (propionic acid, butyric acid and butyrolactone also present) as residue for recycle to the oxidation. Said 60% distillate is fed to a drying (third) column from which dry acetic acid is taken as a bottoms product and then subjected to distillative refining (fourth column) to meet commercial specifications for glacial acetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])[CH3:2].[Co:5].[CH3:6][CH2:7]CC>C(O)C>[Co:5].[C:1]([OH:4])(=[O:3])[CH2:2][CH3:6].[C:1]([OH:4])(=[O:3])[CH2:2][CH2:6][CH3:7].[C:1]1(=[O:4])[O:3][CH2:7][CH2:6][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Co]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removal column where
DISSOLUTION
Type
DISSOLUTION
Details
dissolved unreacted butane
CUSTOM
Type
CUSTOM
Details
oxygenated compounds
DISTILLATION
Type
DISTILLATION
Details
are distilled off
ADDITION
Type
ADDITION
Details
The bottoms from the column are charged to a second column for the purpose of removing metal catalyst where 60% of the charged
DISTILLATION
Type
DISTILLATION
Details
is distilled off

Outcomes

Product
Name
Type
product
Smiles
[Co]
Name
Type
product
Smiles
C(CC)(=O)O
Name
Type
product
Smiles
C(CCC)(=O)O
Name
Type
product
Smiles
C1(CCCO1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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